3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride
Overview
Description
3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 4-methoxybenzylamine with 3-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)methyl]amino-1-propanol
- 3-[(4-Methoxybenzyl)amino]propan-1-ol
- 3-[(4-Methoxyphenyl)methyl]amino-1-propanol hydrochloride .
Uniqueness
3-[(4-Methoxybenzyl)amino]-1-propanol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its methoxybenzyl group provides unique steric and electronic properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-11-5-3-10(4-6-11)9-12-7-2-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDARCHOHZQGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-85-3 | |
Record name | 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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